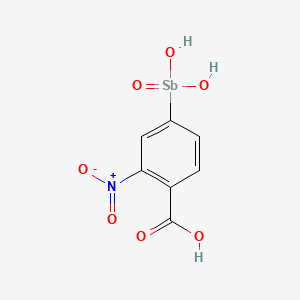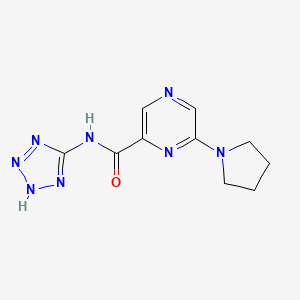
6-(1-Pyrrolidinyl)-N-(1H-5-tetrazolyl)pyrazine-2-carboxamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiallergic Agent Research
- Synthesis and Antiallergic Activity : A study focused on synthesizing various pyrazine derivatives, including 6-(1-pyrrolidinyl)-N-(1H-5-tetrazolyl)pyrazine-2-carboxamide, and examining their antiallergic activities. These compounds, especially the one mentioned, showed potent inhibitory activity on allergic histamine release and passive cutaneous anaphylaxis in rats, indicating their potential as antiallergic agents (Makino et al., 1990).
- Quantitative Structure-Activity Relationships : Another research evaluated the anti-allergic activity of 6-substituted N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamides, including 6-(1-pyrrolidinyl)-N-(1H-5-tetrazolyl)pyrazine-2-carboxamide. It analyzed the effect of structural modifications on their activity, contributing to a better understanding of the relationship between chemical structure and antiallergic efficacy (Makino et al., 1990).
Pharmacological Studies
- HSR-6071 Study : A specific study on 6-(1-pyrrolidinyl)-N-(1H-5-tetrazolyl)pyrazinecarboxamide (HSR-6071) demonstrated its significant antiallergic effects. The study showed that HSR-6071 effectively inhibited passive cutaneous anaphylaxis and histamine release from mast cells in rats, reinforcing its potential use in allergy treatments (Makino et al., 1991).
Synthesis and Chemical Properties
- Synthesis Studies : Various studies have been conducted on the synthesis of related pyrazine derivatives, exploring different chemical reactions and conditions to create novel compounds. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Karthikeyan et al., 2014), (Sarıpınar et al., 2007).
Potential Antimicrobial and Anticancer Activity
- Antimicrobial and Anticancer Research : Research into related pyrazine derivatives has indicated potential antimicrobial and anticancer activities. These studies open up avenues for the development of new therapeutic agents based on the chemical structure of pyrazine derivatives (Zaki et al., 2020).
Complexation and Coordination Chemistry
- Complexation Studies : Investigations into the complexation of pyrazine derivatives with metals like copper(II) have been conducted. These studies are crucial for understanding the coordination chemistry of pyrazine derivatives and their potential applications in materials science and catalysis (Jain et al., 2004).
Propriétés
IUPAC Name |
6-pyrrolidin-1-yl-N-(2H-tetrazol-5-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O/c19-9(13-10-14-16-17-15-10)7-5-11-6-8(12-7)18-3-1-2-4-18/h5-6H,1-4H2,(H2,13,14,15,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJDHCXCWJFNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CN=C2)C(=O)NC3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912128 | |
| Record name | 6-(Pyrrolidin-1-yl)-N-(2H-tetrazol-5-yl)pyrazine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Pyrrolidinyl)-N-(1H-5-tetrazolyl)pyrazine-2-carboxamide | |
CAS RN |
111374-21-1 | |
| Record name | HSR 6071 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111374211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Pyrrolidin-1-yl)-N-(2H-tetrazol-5-yl)pyrazine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



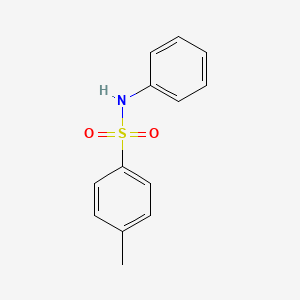
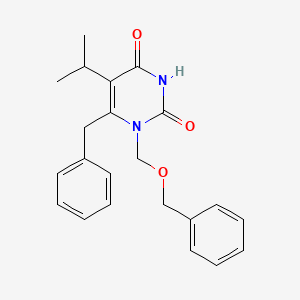
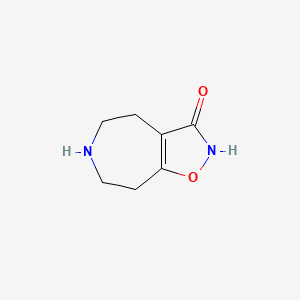
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide](/img/structure/B1663115.png)
![Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate](/img/structure/B1663117.png)
![6-(4-Chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1663118.png)
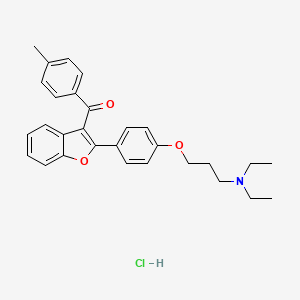
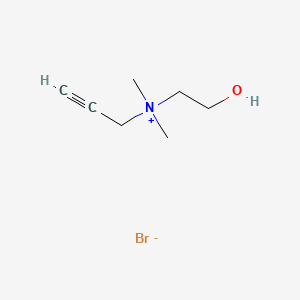

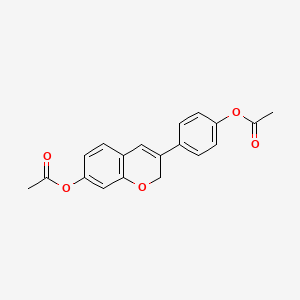
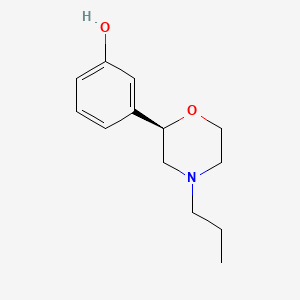
![4-diethoxyphosphoryloxybutyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate](/img/structure/B1663129.png)
